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8-Amino-2'-deoxyguanosine - 13389-04-3

8-Amino-2'-deoxyguanosine

Catalog Number: EVT-8870172
CAS Number: 13389-04-3
Molecular Formula: C10H14N6O4
Molecular Weight: 282.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Amino-2'-deoxyguanosine is a modified nucleoside derived from guanosine, characterized by the presence of an amino group at the 8-position of the purine base. This compound plays a significant role in molecular biology and biochemistry, particularly in studies related to DNA damage and repair mechanisms. The amino group enhances the compound's ability to participate in hydrogen bonding, which can affect the stability and conformation of nucleic acid structures.

Source and Classification

8-Amino-2'-deoxyguanosine is classified as a purine nucleoside analog. It is synthesized through various chemical methods, often involving derivatives of 2'-deoxyguanosine. Its relevance extends to both fundamental research and practical applications in genetic studies and therapeutic developments.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-amino-2'-deoxyguanosine can be achieved through several methods:

  1. Conversion from 8-Bromo-2'-Deoxyguanosine: A notable method involves the reaction of 8-bromo-2'-deoxyguanosine with ammonia or primary amines, leading to the formation of 8-amino-2'-deoxyguanosine in high yields. This process capitalizes on nucleophilic substitution reactions where the bromine atom is replaced by an amino group .
  2. Buchwald-Hartwig Coupling: Another synthetic route utilizes palladium-catalyzed coupling reactions, allowing for the introduction of aryl groups into the 8-position of deoxyguanosine derivatives, which can subsequently yield 8-amino derivatives upon further reactions .
  3. Oxidative Methods: The oxidative conversion of guanine derivatives has also been explored, where specific conditions facilitate the introduction of amino groups at the C8 position .
Molecular Structure Analysis

Structure and Data

The molecular structure of 8-amino-2'-deoxyguanosine consists of a deoxyribose sugar linked to a purine base (guanine) with an amino group substituting at the 8-position. Its chemical formula is C10H13N5O3, with a molecular weight of approximately 253.24 g/mol.

  • Structural Features:
    • Base: The guanine moiety retains its characteristic fused ring structure.
    • Sugar: The deoxyribose component lacks a hydroxyl group at the 2' position, distinguishing it from ribonucleosides.

The compound can form stable hydrogen bonds due to its amino group, enhancing its interaction with complementary bases in nucleic acid structures.

Chemical Reactions Analysis

Reactions and Technical Details

8-Amino-2'-deoxyguanosine participates in various chemical reactions:

  1. Formation of DNA Adducts: It can form adducts with electrophilic agents, which are critical in studies of mutagenesis and carcinogenesis. For instance, it has been shown to react with nitropropane to form DNA adducts that are associated with liver carcinogenesis in animal models .
  2. Oxidative Reactions: The compound undergoes oxidation reactions that can lead to further modifications or degradation products, impacting its stability and biological activity .
  3. Triple Helix Formation: The presence of the amino group allows for additional Hoogsteen hydrogen bonding, facilitating the formation of triple helix structures with complementary DNA strands .
Mechanism of Action

Process and Data

The mechanism by which 8-amino-2'-deoxyguanosine exerts its effects primarily revolves around its incorporation into DNA and subsequent interactions:

  • Incorporation into DNA: When incorporated into DNA strands, it alters the structural dynamics and stability due to its unique hydrogen bonding capabilities.
  • Mutagenic Potential: The compound’s ability to form adducts with various electrophiles leads to mutations during DNA replication, contributing to its classification as a potential mutagen .

Research indicates that 8-amino-2'-deoxyguanosine can influence translesion synthesis pathways, affecting how cells respond to DNA damage .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  1. Physical Properties:
    • Appearance: Typically exists as a white to off-white powder.
    • Solubility: Soluble in water and common organic solvents.
  2. Chemical Properties:
    • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
    • Reactivity: Reacts with electrophiles leading to adduct formation; participates in hydrogen bonding due to the amino group.

Relevant data indicate that proper storage conditions (e.g., at -20°C) can maintain stability for extended periods .

Applications

Scientific Uses

8-Amino-2'-deoxyguanosine has several important applications in scientific research:

  1. Molecular Biology Research: It is used as a tool for studying DNA structure and function, particularly in experiments involving triple helix formation.
  2. Cancer Research: The compound serves as a model for understanding mutagenesis mechanisms associated with environmental carcinogens.
  3. Therapeutic Development: Its properties are explored for potential applications in gene therapy and oligonucleotide design due to its ability to stabilize nucleic acid structures.
  4. Biochemical Studies: It is utilized in studies examining oxidative stress effects on DNA integrity and repair mechanisms.
Synthesis and Chemical Reactivity

Synthetic Pathways for 8-Amino-2'-deoxyguanosine Derivatives

The synthesis of 8-amino-2'-deoxyguanosine derivatives leverages strategic modifications at the C8 position of the purine ring. A highly efficient route involves the nucleophilic displacement of halogen or azide substituents at this position. 8-Azido-2'-deoxyguanosine undergoes spontaneous reduction in aqueous ammonia or primary/secondary amine solutions, yielding 8-amino-2'-deoxyguanosine with near-quantitative efficiency. This transformation occurs under mild conditions without requiring additional catalysts, demonstrating exceptional chemoselectivity where the azido group is reduced while preserving other sensitive functional groups, including the glycosidic bond and the exocyclic amine at C2 [3].

Alternative synthetic approaches exploit halogenated precursors. 8-Bromo-2'-deoxyguanosine reacts with ammonia or amines under controlled heating (typically 50-80°C), facilitating nucleophilic aromatic substitution. However, this route exhibits lower regioselectivity compared to the azide pathway and may generate undesired side products from competing hydrolysis reactions. The azide reduction method remains superior for preparing oligonucleotides incorporating 8-aminoguanine due to its compatibility with standard solid-phase synthesis protecting group strategies and minimal side-reaction profile [3].

Table 1: Synthetic Methods for 8-Amino-2'-deoxyguanosine

PrecursorReagent/ConditionsYield (%)Key Advantages
8-Azido-2'-deoxyguanosineAqueous NH₃, RT>95%Mild conditions, high chemoselectivity
8-Bromo-2'-deoxyguanosineNH₃ (aq), 50-80°C60-80%Commercially accessible precursor

Oxidative Transformation Products and Reaction Mechanisms

8-Amino-2'-deoxyguanosine exhibits significant susceptibility to oxidative transformations under physiological conditions, generating diverse products with distinct biological implications. Oxidation primarily targets the electron-rich C8-amino group and the guanine ring system. Key reactive oxygen species (ROS) involved include hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻). A major pathway involves two-electron oxidation yielding quinonoid intermediates, which subsequently react with nucleophiles. These intermediates readily form covalent DNA-protein crosslinks (DPCs) when generated within nucleoprotein complexes like nucleosome core particles. DPC formation efficiency approaches 100% at specific DNA locations, particularly where the modified base is solvent-exposed or flexible, indicating profound structural consequences [2].

The reaction mechanism proceeds via initial deprotonation of the C8-amino group, followed by electron abstraction to form a radical cation. Subsequent reaction with ROS generates a highly electrophilic species (e.g., an iminoquinone or quinone diimine). This electrophile is trapped by nucleophilic residues in proximal proteins, particularly the N-terminal amines of histones or lysine side chains, forming stable adducts. Mass spectrometry analysis confirms DPCs involving histone H2A, H2B, H3, and H4. The stability of these crosslinks under physiological conditions (pH 7.4, 37°C) suggests potential long-term biological consequences, including interference with DNA repair machinery and transcriptional processes [2] [8].

Competing pathways exist, including:

  • Hydroxylation: Replacement of the C8-amino group with a hydroxyl group, yielding 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a ubiquitous biomarker of oxidative stress.
  • Dimerization: Formation of azo-linked dimers via radical coupling, observed under conditions of high local concentration.These transformations highlight the complex reactivity landscape of this modified nucleoside under oxidative conditions.

Stability Under Physiological and Alkaline Conditions

The stability of 8-amino-2'-deoxyguanosine is crucial for its biological utility and function. Under physiological conditions (pH 7.4, 37°C), the compound demonstrates moderate stability in free form or within single-stranded DNA contexts. However, significant hydrolytic degradation occurs over time, primarily driven by two mechanisms:

  • Glycosidic Bond Cleavage: The electron-donating C8-amino group increases the electron density at N7, promoting protonation and subsequent destabilization of the glycosidic bond. This facilitates depurination, generating an apurinic (AP) site in oligonucleotides and releasing the 8-aminoguanine base.
  • Deamination: The C8-amino group undergoes slow hydrolytic deamination, converting it back to 8-oxo-7,8-dihydro-2'-deoxyguanosine or further oxidized products. This reaction is catalyzed by trace metal ions and accelerates under slightly acidic conditions [8].

Alkaline conditions (pH > 10) dramatically accelerate decomposition. The primary pathway involves ring-opening reactions initiated by hydroxide attack at C8. This opens the imidazole ring, forming unstable diamino derivatives that degrade further to small molecules, including parabanic acid derivatives. Consequently, handling and storage require neutral buffered solutions at low temperatures to minimize decomposition.

Table 2: Stability Parameters of 8-Amino-2'-deoxyguanosine

ConditionPrimary Degradation PathwayHalf-Life (Approx.)Major Degradation Products
Physiological (pH 7.4, 37°C)Depurination & Deamination24-48 hours8-Aminoguanine, AP sites, 8-oxodG
Mild Alkaline (pH 8.5)Accelerated Depurination8-12 hours8-Aminoguanine, 8-oxodG
Strong Alkaline (pH 12)Ring-opening hydrolysisMinutes5-Aminoimidazole derivatives, Parabanic acid

These stability limitations necessitate careful experimental design when utilizing 8-amino-2'-deoxyguanosine in biochemical studies or considering its potential biological roles. Its inherent reactivity underscores the importance of rapid repair or metabolic processing in vivo should it form endogenously [2] [8].

Properties

CAS Number

13389-04-3

Product Name

8-Amino-2'-deoxyguanosine

IUPAC Name

2,8-diamino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

InChI

InChI=1S/C10H14N6O4/c11-9-14-7-6(8(19)15-9)13-10(12)16(7)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H2,12,13)(H3,11,14,15,19)/t3-,4+,5+/m0/s1

InChI Key

BLLHHAGUCLNWQL-VPENINKCSA-N

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2N)CO)O

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